molecular formula C10H20ClNO2 B2980905 1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride CAS No. 2253630-35-0

1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride

Cat. No. B2980905
CAS RN: 2253630-35-0
M. Wt: 221.73
InChI Key: JWISRBZRPUNFSY-UHFFFAOYSA-N
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Description

“1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride” include a molecular weight of 221.73 . It is a powder at room temperature .

Scientific Research Applications

Antibiotic and Antitumor Applications

  • Early studies focused on the synthesis of derivatives like 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, which showed significant antitumor and antibacterial activities. These derivatives were synthesized using the Mannich reaction and explored for their potential in treating cancer and bacterial infections (Umezawa & Kinoshita, 1957).

Bioconjugation Mechanisms

  • The mechanism of amide formation in aqueous media using carbodiimide chemistry, involving compounds similar to "1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid; hydrochloride," was studied to understand better bioconjugation processes relevant for drug development and synthetic biology (Nakajima & Ikada, 1995).

Cytotoxic Agents for Cancer Therapy

  • Derivatives like 2-(1-Cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, indicating their potential use in chemotherapy (Chen et al., 1994).

Polymerization Catalysis

  • The influence of the dimethylamino group in Ziegler−Natta polymerization catalysis was explored using [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes. These studies contribute to the development of more efficient catalysts for polymer production (Flores, Chien, & Rausch, 1996).

Drug Design and Isosteres

  • The cyclopentane-1,3-dione unit has been studied as a novel isostere for the carboxylic acid functional group, with applications in designing potent thromboxane A2 receptor antagonists. This research exemplifies how structural analogs of "1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid; hydrochloride" contribute to novel drug discovery efforts (Ballatore et al., 2011).

Safety and Hazards

The safety information for “1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-11(2)8-7-10(9(12)13)5-3-4-6-10;/h3-8H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISRBZRPUNFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CCCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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